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molecular formula C6H5Cl2N2O3P B8753399 (4-Nitrophenyl)phosphoramidic dichloride CAS No. 51250-39-6

(4-Nitrophenyl)phosphoramidic dichloride

Cat. No. B8753399
M. Wt: 254.99 g/mol
InChI Key: WDBCWNNBYQDPNC-UHFFFAOYSA-N
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Patent
US04242325

Procedure details

To 300 ml of phosphorous oxychloride was carefully added 69 g (0.5 m) of 4-nitroaniline. The mixture was heated at reflux for 3 hours, then chilled to 10°. The crude product was collected by filtration, washed with ether and air-dried to give 93.6 g, m.p. 156.5°-157.5°.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[P:11](Cl)([Cl:14])([Cl:13])=[O:12]>>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][P:11]([Cl:14])([Cl:13])=[O:12])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled to 10°
FILTRATION
Type
FILTRATION
Details
The crude product was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to give 93.6 g, m.p. 156.5°-157.5°

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NP(=O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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